

# A Head-to-Head Comparison of ALK2 Inhibitors: M4K2234 versus LDN-193189

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| Compound Name:       | M4K2234   |           |  |  |
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For researchers, scientists, and drug development professionals, the selective inhibition of Activin receptor-like kinase 2 (ALK2) has emerged as a critical therapeutic strategy for diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2] This guide provides an objective comparison of two prominent ALK2 inhibitors, M4K2234 and LDN-193189, focusing on their performance, selectivity, and the experimental data supporting their use.

#### Overview of M4K2234 and LDN-193189

**M4K2234** is a highly selective, orally active chemical probe for ALK1 and ALK2.[3] It was developed to provide a more specific tool for studying ALK1/2-mediated biological processes compared to existing inhibitors.[4] LDN-193189, a derivative of Dorsomorphin, is a potent and widely used inhibitor of the Bone Morphogenetic Protein (BMP) pathway, targeting ALK2 and ALK3.[5][6][7][8] While instrumental in advancing the understanding of ALK2 signaling, LDN-193189 is known to have a less favorable kinome-wide selectivity profile.[4][9]

#### **Quantitative Performance Data**

The following tables summarize the in vitro and in-cell inhibitory activities of **M4K2234** and LDN-193189 against ALK2 and other related kinases.

## In Vitro Kinase Inhibition (IC50, nM)



| Kinase        | M4K2234 (nM)        | LDN-193189 (nM)       |
|---------------|---------------------|-----------------------|
| ALK2 (ACVR1)  | 14[3][10][11][12]   | 0.8 - 5[5][6][7][13]  |
| ALK1 (ACVRL1) | 7[3][10][11][12]    | 0.8[7]                |
| ALK3 (BMPR1A) | 168[10][12][14]     | 5.3 - 30[5][6][7][13] |
| ALK6 (BMPR1B) | 88[10][12][14]      | 16.7[7][13]           |
| ALK4 (ACVR1B) | 1660[10][12][14]    | ≥ 500[8][15]          |
| ALK5 (TGFBR1) | 1950 - 2144[14][16] | ≥ 500[8][15]          |
| TNIK          | 41[10][14]          | -                     |

Note: IC50 values can vary between different assay conditions.

Cellular Target Engagement (IC50, nM)

| Target        | M4K2234 (nM)  | LDN-193189 (nM) |
|---------------|---------------|-----------------|
| ALK2 (ACVR1)  | 13[1][11][12] | -               |
| ALK1 (ACVRL1) | 83[1][11][12] | -               |
| ALK3 (BMPR1A) | 526[12]       | -               |
| ALK6 (BMPR1B) | 1628[12]      | -               |
| ALK4 (ACVR1B) | 8424[12]      | -               |
| ALK5 (TGFBR1) | 7932[12]      | -               |

## **Key Performance Insights**

**M4K2234** demonstrates high potency for ALK1 and ALK2, with significantly weaker inhibition of other ALK family members, particularly ALK4 and ALK5.[3][10][14] This selectivity is a key advantage, as it minimizes off-target effects on related signaling pathways like the TGF-β branch, which is primarily mediated by ALK4/5/7.[1] A notable off-target for **M4K2234** is TNIK (TRAF2- and NCK-interacting kinase).[10][14]

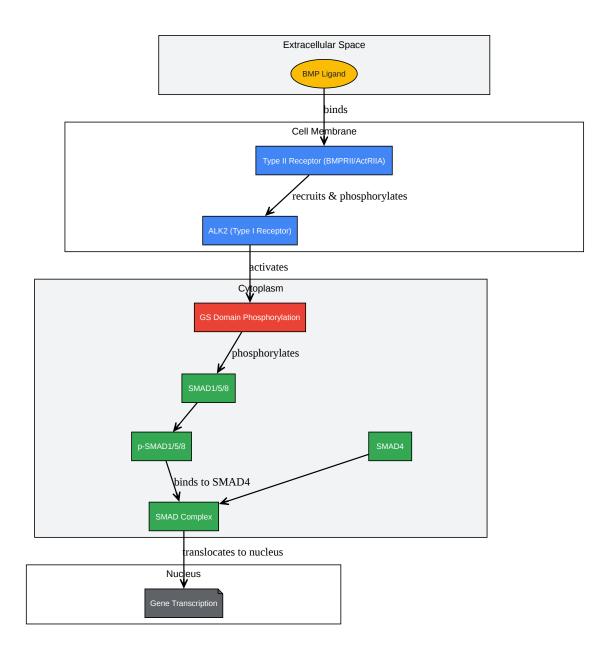


LDN-193189 exhibits very high potency for ALK2 and ALK3.[5][6][7] However, its broader activity against other BMP type I receptors (ALK1 and ALK6) and other kinases makes it a less selective tool compared to **M4K2234**.[4][7][13] This lack of selectivity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to ALK2 inhibition.[9]

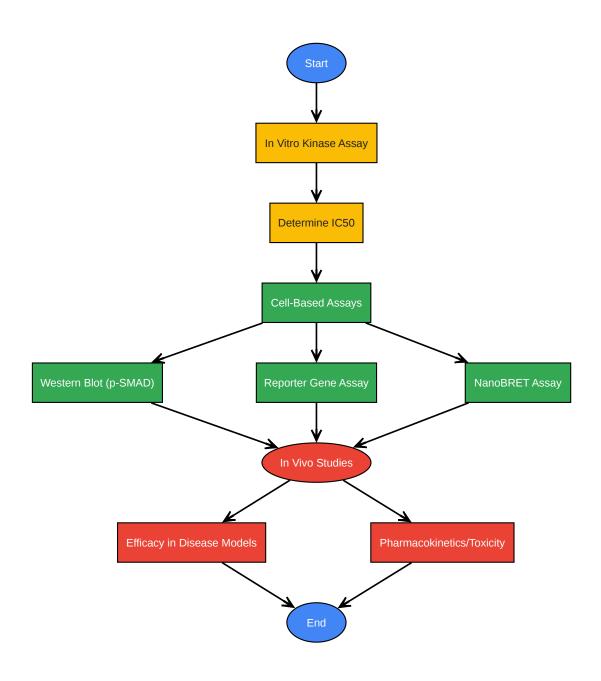
## **Signaling Pathway and Experimental Workflow**

The diagrams below illustrate the ALK2 signaling pathway and a general workflow for evaluating ALK2 inhibitors.









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